rac-methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
Description
rac-methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a cyclopropane-based compound featuring a 2-amino-1,3-thiazole substituent and a methyl ester group. Its molecular formula is C₈H₁₀N₂O₂S with a molecular weight of 221.64 g/mol . The "rac" designation indicates a racemic mixture of enantiomers, while the (1R,2S) stereochemistry specifies the relative configuration of the cyclopropane ring. This compound is cataloged as a building block in synthetic chemistry, suggesting its utility in medicinal chemistry or agrochemical research, particularly for constructing bioactive heterocycles .
Properties
IUPAC Name |
methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKPFKVCNCIMT-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Carboxylate Derivatives
Cyclopropane rings are common in bioactive molecules due to their inherent ring strain and conformational rigidity. Below is a comparison of the target compound with analogous cyclopropane derivatives:
Key Observations :
- Bioactivity Potential: The 2-amino-1,3-thiazole group in the target compound is a privileged scaffold in drug discovery (e.g., antibiotics, kinase inhibitors), distinguishing it from analogs with non-heterocyclic substituents .
- Stereochemical Complexity: The (1R,2S) configuration may confer unique binding properties compared to other stereoisomers, as seen in enantiopure amino alcohols like (1R,2S)-2-amino-1,2-diphenylethanol, which exhibit stereospecific biological activity .
- Synthetic Utility : Unlike tert-butoxy-protected analogs (e.g., ), the methyl ester in the target compound is more labile, making it a versatile intermediate for hydrolysis or transesterification reactions .
Thiazole-Containing Compounds
The 2-amino-1,3-thiazole moiety is critical for interactions with biological targets. A comparison with related thiazole derivatives reveals:
Key Observations :
- The cyclopropane ring in the target compound introduces steric constraints that may enhance metabolic stability compared to linear thiazole-acetate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
